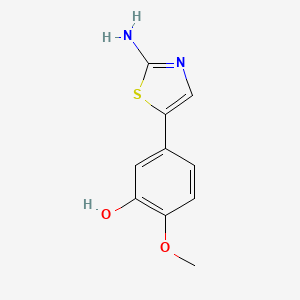
5-(2-Aminothiazol-5-yl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminothiazol-5-yl)-2-methoxyphenol is an organic compound that features a thiazole ring substituted with an amino group at the 2-position and a methoxyphenol group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-5-yl)-2-methoxyphenol can be achieved through a multicomponent reaction involving 2-aminothiazole, barbituric acid or N,N′-dimethyl barbituric acid, and different aldehydes. The reaction is typically carried out in an aqueous ethanol medium at 80°C. This method is advantageous due to its catalyst-free nature, faster reaction times, and higher product yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes using environmentally friendly solvents, minimizing waste, and optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminothiazol-5-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
5-(2-Aminothiazol-5-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Medicine: Explored for its antiproliferative effects on cancer cell lines, such as HepG2 cells.
Mechanism of Action
The mechanism of action of 5-(2-Aminothiazol-5-yl)-2-methoxyphenol involves its interaction with various molecular targets. In the context of its antioxidant activity, it donates electrons to neutralize free radicals, thereby reducing oxidative stress. In cancer research, it may inhibit cell proliferation by interfering with specific cellular pathways and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with a thiazole ring and an amino group.
2-Methoxyphenol: A phenolic compound with a methoxy group.
5-(2-Aminothiazol-5-yl)phenol: Similar structure but lacks the methoxy group.
Uniqueness
5-(2-Aminothiazol-5-yl)-2-methoxyphenol is unique due to the combination of the thiazole ring, amino group, and methoxyphenol moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
5-(2-amino-1,3-thiazol-5-yl)-2-methoxyphenol |
InChI |
InChI=1S/C10H10N2O2S/c1-14-8-3-2-6(4-7(8)13)9-5-12-10(11)15-9/h2-5,13H,1H3,(H2,11,12) |
InChI Key |
FPNKGDFWRMOCER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(S2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



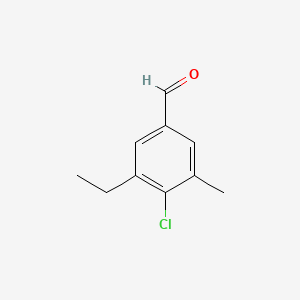
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane](/img/structure/B14757783.png)
![[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B14757793.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14757800.png)
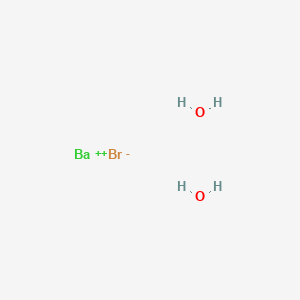
![4-[({N-[(4-hydroxyphthalazin-1-yl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14757806.png)
![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)
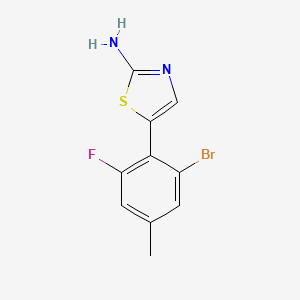
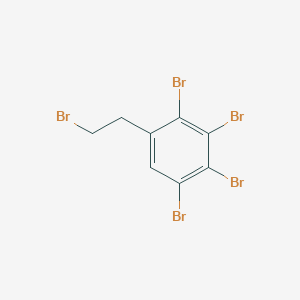
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)
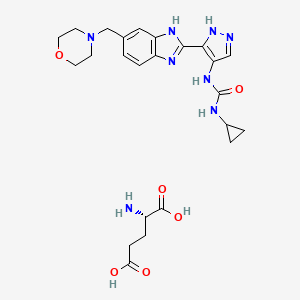

![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
